molecular formula C28H27ClN4O4 B2785939 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide CAS No. 1242880-75-6

5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide

Cat. No. B2785939
CAS RN: 1242880-75-6
M. Wt: 519
InChI Key: TYOWHPBQLZJBPB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an amide, a quinazolinone, and a benzyl group. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or reduction reactions, while the benzyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar groups like the amide could impact its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with a specific biological target to exert its effects .

Future Directions

Future research on this compound could involve exploring its potential applications, such as in medicine or materials science. Additionally, studies could be conducted to optimize its synthesis and characterize its physical and chemical properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzylamine with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate, followed by the reaction of the resulting intermediate with N-phenylpentanoyl chloride.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate", "N-phenylpentanoyl chloride", "diethyl ether", "dichloromethane", "triethylamine", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine (1.0 equiv) in diethyl ether and add triethylamine (1.1 equiv).", "Step 2: Slowly add ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate (1.0 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add dichloromethane to the reaction mixture and extract the product with 1 M hydrochloric acid.", "Step 4: Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain the intermediate.", "Step 5: Dissolve the intermediate in dichloromethane and add N-phenylpentanoyl chloride (1.1 equiv) and triethylamine (1.1 equiv).", "Step 6: Stir the reaction mixture for 2 hours at room temperature and then quench with 1 M sodium bicarbonate.", "Step 7: Extract the product with dichloromethane, wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent.", "Step 9: Recrystallize the purified product from a mixture of dichloromethane and hexanes to obtain the final product." ] }

CAS RN

1242880-75-6

Molecular Formula

C28H27ClN4O4

Molecular Weight

519

IUPAC Name

5-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-phenylpentanamide

InChI

InChI=1S/C28H27ClN4O4/c29-21-15-13-20(14-16-21)18-30-26(35)19-33-24-11-5-4-10-23(24)27(36)32(28(33)37)17-7-6-12-25(34)31-22-8-2-1-3-9-22/h1-5,8-11,13-16H,6-7,12,17-19H2,(H,30,35)(H,31,34)

InChI Key

TYOWHPBQLZJBPB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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